N-Butylmaleimide

Overview

Description

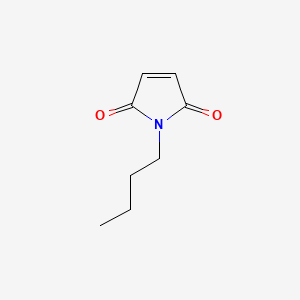

N-Butylmaleimide is an organic compound with the chemical formula C8H11NO2. It is a derivative of maleimide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in polymer chemistry and as a reagent in organic synthesis. It appears as colorless or yellowish crystals and is soluble in organic solvents such as ethanol, dimethylformamide, and acetonitrile, but slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylmaleimide can be synthesized through the reaction of maleic anhydride with butylamine. The reaction typically involves heating maleic anhydride with butylamine in an organic solvent such as toluene. The resulting product is then cyclized to form this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Butylmaleimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-Butylmaleic acid derivatives.

Reduction: Reduction reactions can convert this compound to N-Butylsuccinimide.

Substitution: this compound can participate in nucleophilic substitution reactions, where the maleimide ring is opened and substituted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: N-Butylmaleic acid derivatives.

Reduction: N-Butylsuccinimide.

Substitution: Various substituted maleimide derivatives depending on the nucleophile used

Scientific Research Applications

Polymer Science

N-Butylmaleimide in Polymer Synthesis

This compound is primarily utilized in the synthesis of polymers, particularly as a monomer in copolymerization processes. It can undergo radical polymerization to form poly(this compound), which exhibits desirable properties such as thermal stability and mechanical strength.

- Polymerization Techniques : Free radical polymerization techniques have been extensively studied for the synthesis of poly(this compound) composites. Research indicates that incorporating clay into the polymer matrix enhances its mechanical properties and thermal stability .

| Property | Poly(this compound) | Polymer Composite |

|---|---|---|

| Thermal Stability | High | Enhanced |

| Mechanical Strength | Moderate | Improved |

| Processing Temperature | Moderate | Lowered |

Case Study: Nanocomposites

A study demonstrated the synthesis of poly(this compound)–clay nanocomposites, revealing that the addition of clay significantly improved the thermal and mechanical properties of the resulting materials. The research highlighted the potential for these composites in high-performance applications such as aerospace and automotive industries .

Biochemical Applications

Reactivity with Biological Molecules

This compound is often employed in biochemical research as a reagent to modify proteins. Its ability to react with thiol groups makes it valuable for studying protein structure and function.

- Protein Modification : this compound can alkylate cysteine residues in proteins, which is critical for understanding protein interactions and enzyme mechanisms. This reactivity is leveraged in various assays to probe protein functionality.

| Application | Description |

|---|---|

| Protein Labeling | Alkylation of cysteine residues for detection |

| Enzyme Activity Studies | Inhibition or modification of enzyme function |

Case Study: Enzyme Inhibition

In a study focused on vascular endothelial cells, this compound was used to investigate its effects on metalloproteinases involved in converting endothelin-1. The results demonstrated that this compound could enhance enzymatic activity by preventing degradation processes, thereby providing insights into its potential therapeutic applications .

Material Science

Use in Coatings and Adhesives

This compound's versatility extends to its use in coatings and adhesives, where it contributes to the durability and chemical resistance of formulations.

- Coating Formulations : The incorporation of this compound into coating systems enhances adhesion properties and resistance to environmental degradation.

| Property | Standard Coating | Coating with this compound |

|---|---|---|

| Adhesion Strength | Moderate | High |

| Chemical Resistance | Low | Enhanced |

Case Study: Durable Coatings

Research has shown that coatings formulated with this compound exhibit superior performance under harsh environmental conditions compared to traditional coatings. These findings suggest significant potential for industrial applications where durability is paramount .

Mechanism of Action

The mechanism of action of N-Butylmaleimide involves its ability to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient double bond in the maleimide ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function and activity. This property is particularly useful in the study of enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

N-Ethylmaleimide: Similar in structure but with an ethyl group instead of a butyl group. It is widely used in biochemical studies for modifying cysteine residues in proteins.

N-Cyclohexylmaleimide: Contains a cyclohexyl group, used in the synthesis of polymers with enhanced thermal stability.

N-tert-Butylmaleimide: Contains a tert-butyl group, known for its use in polymer chemistry and as a stabilizer in various chemical reactions .

Uniqueness of N-Butylmaleimide: this compound is unique due to its balance of reactivity and stability. The butyl group provides a moderate level of steric hindrance, making it less reactive than smaller alkyl-substituted maleimides but more reactive than bulkier ones. This makes it suitable for a wide range of applications in both research and industry.

Biological Activity

N-Butylmaleimide (NBM) is a synthetic compound that belongs to the class of maleimides, which are known for their ability to react with thiol groups in proteins. This property allows NBM to serve as a valuable tool in biological research, particularly in the study of protein interactions, enzyme activities, and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound is characterized by its ability to form covalent bonds with thiol groups through a Michael addition reaction. This reactivity allows it to modify cysteine residues in proteins, leading to alterations in protein function. The mechanism involves the formation of a stable thioether bond, which can affect the activity of enzymes and other proteins involved in cellular signaling pathways.

Biological Effects

1. Inhibition of Protein Function:

- NBM has been shown to inhibit various enzymes by modifying their active sites. For example, studies have demonstrated that NBM can inhibit the activity of certain kinases and phosphatases, leading to downstream effects on cellular signaling pathways.

2. Modulation of Membrane Dynamics:

- This compound plays a role in membrane trafficking and fusion processes. It has been implicated in the modulation of SNARE (Soluble NSF Attachment Protein Receptor) complexes, which are essential for vesicle fusion during exocytosis and endocytosis.

3. Impact on Cellular Signaling:

- The compound has been observed to influence signaling pathways related to cell growth and survival. For instance, its effects on cysteine residues can lead to changes in redox status within cells, impacting signal transduction mechanisms.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Inhibition of Kinase Activity

A study investigated the effects of this compound on a specific kinase involved in cell proliferation. The results indicated that treatment with NBM led to a significant decrease in kinase activity, correlating with reduced cell growth in vitro. This suggests that NBM could be utilized as a potential therapeutic agent targeting hyperproliferative diseases.

Case Study 2: Effects on Membrane Dynamics

Another investigation focused on the role of NBM in modulating SNARE-mediated vesicle fusion. The study demonstrated that NBM treatment resulted in impaired vesicle docking and fusion processes, highlighting its potential as a tool for studying membrane dynamics in various cellular contexts.

Therapeutic Applications

Given its ability to modify protein function and influence cellular processes, this compound has potential therapeutic applications:

- Cancer Therapy: By inhibiting specific kinases involved in cancer cell proliferation, NBM could serve as a lead compound for developing anticancer drugs.

- Neuroprotection: Research indicates that modulation of signaling pathways affected by NBM may offer neuroprotective benefits in conditions such as ischemia or neurodegenerative diseases.

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing N-Butylmaleimide in academic research?

Methodological Answer:

- Synthesis : Use nucleophilic substitution reactions between maleic anhydride derivatives and n-butylamine. Purify via column chromatography or distillation, ensuring solvent compatibility (ethanol is preferred for dissolution per experimental conditions in ).

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis, and HPLC for purity assessment (>95% recommended). For novel derivatives, include high-resolution mass spectrometry (HRMS) .

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts, coupling constants |

| IR | Functional group validation | Absorption bands (e.g., C=O stretch) |

| HPLC | Purity assessment | Retention time, peak symmetry |

Q. Advanced: How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

Methodological Answer:

- Replicate Studies : Compare results under identical conditions (temperature, concentration) to isolate solvent-specific effects.

- Cross-Validation : Use computational tools (e.g., DFT calculations) to model solvent interactions and validate with kinetic assays. Address discrepancies by revisiting reaction mechanisms (e.g., steric hindrance vs. electronic effects) .

Q. Basic: What analytical methods are optimal for detecting this compound in biological assays?

Methodological Answer:

- LC-MS/MS : Provides sensitivity for trace detection (LOD ~0.1 ng/mL). Use reverse-phase columns with acetonitrile/water gradients.

- Fluorescence Labeling : Derivatize with thiol-reactive probes (e.g., dansyl cysteamine) for enhanced detection in cellular systems .

Q. Advanced: How should researchers design experiments to address conflicting data on this compound’s stability in aqueous buffers?

Methodological Answer:

- Controlled Degradation Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at varying pH (4–9) and temperatures (4–37°C). Use Arrhenius plots to model stability.

- Statistical Analysis : Apply ANOVA to identify significant degradation factors (e.g., buffer composition, ionic strength) .

Q. Basic: What precautions are critical for handling and storing this compound in lab settings?

Methodological Answer:

- Storage : Keep in anhydrous conditions (desiccator, under argon) at –20°C to prevent hydrolysis.

- Handling : Use inert solvents (e.g., DMF, DMSO) for dissolution; avoid prolonged exposure to light or moisture .

Q. Advanced: What electrophysiological techniques are suitable for studying this compound’s effects on ion channels?

Methodological Answer:

- Patch-Clamp : Use excised macropatches to assess CFTR channel modulation. Apply this compound (1–10 µM) to cytoplasmic surfaces in ATP/PKA-phosphorylated systems .

- Data Interpretation : Normalize current amplitudes to control conditions and account for irreversible modifications via time-course analyses .

Q. Basic: How can researchers validate the purity of this compound using spectroscopic data?

Methodological Answer:

- Reference Standards : Cross-check NMR/IR spectra with databases (e.g., NIST Chemistry WebBook).

- Quantitative NMR : Use internal standards (e.g., TMS) for purity quantification .

Q. Advanced: What strategies mitigate this compound’s instability in longitudinal biological studies?

Methodological Answer:

- Prodrug Design : Develop stabilized analogs (e.g., PEGylated derivatives) with controlled release kinetics.

- Real-Time Monitoring : Embed sensors (e.g., fluorescence quenchers) to track degradation in situ .

Q. Basic: How to optimize reaction conditions for this compound-mediated protein modification?

Methodological Answer:

- pH Optimization : Conduct reactions at pH 6.5–7.5 to balance thiol reactivity and maleimide stability.

- Kinetic Profiling : Use stopped-flow spectroscopy to determine rate constants (k~2~) under varying molar ratios .

Q. Advanced: How can cross-disciplinary approaches enhance understanding of this compound’s role in redox signaling?

Methodological Answer:

Properties

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.